Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate
Description
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C14H18ClNO3. It is a derivative of propanoic acid and features a chloromethyl group attached to a phenyl ring, an acetamido group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
CIAQWTMEOZOLIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The starting material, 4-(chloromethyl)benzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form an intermediate.
Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetamido group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is characterized by its molecular formula and a molar mass of approximately 273.73 g/mol. The compound features an acetamido group, a chloromethyl group, and a phenyl ring, which contribute to its reactivity and utility in various applications.
Applications in Organic Synthesis
2.1 Synthesis of Pharmaceutical Intermediates
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure allows for functionalization through nucleophilic substitution reactions, making it suitable for the development of novel bioactive compounds. For instance, the chloromethyl group can be replaced with different nucleophiles to create diverse derivatives with potential pharmacological activities .
2.2 Chiral Synthesis
This compound can also be utilized in asymmetric synthesis processes. The presence of the chiral acetamido group enables the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to differing biological activities of enantiomers .
Medicinal Chemistry Applications
3.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that modifications to the compound can enhance its efficacy against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
3.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that certain derivatives possess potent activity against a range of bacterial strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Ethyl 2-amino-3-[4-(chloromethyl)phenyl]propanoate: Contains an amino group instead of an acetamido group, affecting its chemical properties and biological activity.
Ethyl 2-acetamido-3-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of both the chloromethyl and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its acetamido group and a chloromethyl-substituted phenyl ring. The synthesis typically involves the reaction of ethyl acetoacetate with chloromethyl phenyl derivatives, followed by acetamide formation. This compound can be synthesized through various methodologies, including molecular imprinting techniques that enhance its biological efficacy .
Biological Activities
The biological activities of this compound are multifaceted:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which is crucial for cancer treatment .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Modulation of Cell Signaling Pathways : this compound may modulate key signaling pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that suggests its use as a potential antibacterial agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer drug.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
